2-(1H-indol-2-yl)-2-methylpropanenitrile
Description
2-(1H-Indol-2-yl)-2-methylpropanenitrile is a nitrile-containing heterocyclic compound featuring an indole core substituted at the 2-position with a 2-methylpropanenitrile group. Its molecular formula is C₁₂H₁₁N₂, derived from the indole ring (C₈H₆N) and the branched nitrile substituent (C₄H₅N). Synthesis routes for analogous compounds include Iron(II)-catalyzed oxidative cross-dehydrogenative coupling () and phase-transfer catalytic methods ().
Properties
Molecular Formula |
C12H12N2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
2-(1H-indol-2-yl)-2-methylpropanenitrile |
InChI |
InChI=1S/C12H12N2/c1-12(2,8-13)11-7-9-5-3-4-6-10(9)14-11/h3-7,14H,1-2H3 |
InChI Key |
CXTGCFSUEATZBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1=CC2=CC=CC=C2N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-2-yl)-2-methylpropanenitrile can be achieved through several synthetic routes. One common method involves the reaction of indole with a suitable nitrile precursor under specific conditions. For example, the reaction of indole with 2-bromo-2-methylpropionitrile in the presence of a base such as potassium carbonate can yield the desired compound . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products. The use of automated systems and advanced analytical techniques ensures consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-2-yl)-2-methylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
2-(1H-indol-2-yl)-2-methylpropanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its interaction with biological targets.
Mechanism of Action
The mechanism of action of 2-(1H-indol-2-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects . Additionally, the compound may inhibit certain enzymes involved in disease pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(1H-indol-2-yl)-2-methylpropanenitrile with structurally or functionally related nitriles, emphasizing key differences in substituents, applications, and physicochemical properties.
Key Observations :
Structural Variations: Procyazine replaces the indole ring with a triazine system, enhancing herbicidal activity due to chlorine and cyclopropylamino groups . Bromophenyl and Aminophenyl analogs lack the indole heterocycle but retain the nitrile functionality, favoring industrial or material science applications . Indole-3-yl derivatives () exhibit distinct substitution patterns (carbonyl or amine groups) that alter electronic properties and biological interactions.
Synthetic Routes: The target compound’s synthesis parallels methods for 2-(1H-indol-2-yl)acetonitrile derivatives, which utilize Iron(II)-catalyzed C-2 cyanomethylation (). Procyazine likely involves triazine ring assembly followed by nitrile incorporation, a process common in agrochemical synthesis .
Biological and Industrial Relevance :
- Procyazine ’s herbicidal action contrasts with the indole-based compounds, which are more aligned with pharmaceutical research (e.g., naproxen derivatives in ).
- Safety data for 2-(2-bromophenyl)-2-methylpropanenitrile highlight hazards like respiratory irritation, underscoring the need for careful handling in industrial settings .
Physicochemical Properties: While specific data for the target compound are absent, 2-methylpropanenitrile (a structural subunit) has a boiling point of ~13.8°C (), suggesting volatility.
Research Challenges and Opportunities
- Data Gaps: Limited information exists on the target compound’s biological activity or commercial use.
- Synthetic Optimization : and suggest catalytic methods for indole functionalization, but scalability and selectivity remain challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
